molecular formula C12H12O3S B15163484 Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- CAS No. 142836-12-2

Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl-

Katalognummer: B15163484
CAS-Nummer: 142836-12-2
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: WOCPSQRGTSVPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- is a chemical compound with a unique structure that includes a phenyl group and a thienyl group with a dioxido substitution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- typically involves the reaction of a phenyl ethanone derivative with a thienyl compound under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process includes the purification of the final product to meet the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- is unique due to its specific combination of phenyl and thienyl groups with a dioxido substitution. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

142836-12-2

Molekularformel

C12H12O3S

Molekulargewicht

236.29 g/mol

IUPAC-Name

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-phenylethanone

InChI

InChI=1S/C12H12O3S/c13-12(11-4-2-1-3-5-11)8-10-6-7-16(14,15)9-10/h1-7,10H,8-9H2

InChI-Schlüssel

WOCPSQRGTSVPNX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=CS1(=O)=O)CC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.